Eupatilin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eupatilin can be synthesized through several chemical routes. One common method involves the methylation of quercetin, a naturally occurring flavonoid. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be isolated from Artemisia princeps using preparative high-performance liquid chromatography (HPLC) . This method ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Mannich Reaction for Structural Modification

Eupatilin was structurally modified via the Mannich reaction to synthesize derivatives with enhanced antitumor activity. The reaction involved this compound, formaldehyde, and substituted piperazines in N,N-dimethylformamide (DMF) under the following conditions :

-

Reagents : this compound (1 equiv.), formaldehyde (5 equiv.), substituted piperazines (1.5 equiv.).

-

Conditions : 70°C for 6–10 hours.

-

Outcome : Seven derivatives (3a–3g ) were synthesized, with compound 3d showing the highest activity against gastric cancer cells (AGS; IC = 4.1 μM).

Key Reaction Data:

| Derivative | Yield (%) | Melting Point (°C) | Antitumor Activity (IC, μM) |

|---|---|---|---|

| 3d | 78.9 | 196.5–197.2 | 4.1 (AGS cells) |

The derivatives were characterized using H-NMR, C-NMR, and HR-MS, confirming the introduction of piperazine groups at the C-7 hydroxyl position .

Reactivity with Hydroxyl Radicals

A DFT study explored this compound’s antioxidant mechanism through its reaction with hydroxyl radicals (- OH) in solvents of varying polarity :

Mechanistic Pathways:

-

Hydrogen Abstraction (HA) :

-

Dominant in non-polar (benzene) and polar solvents (methanol, water).

-

Thermodynamically favored with Gibbs free energy () of -22.3 kcal/mol in water.

-

-

Sequential Proton Loss Electron Transfer (SPLET) :

-

Favored in polar solvents post-deprotonation.

-

for electron transfer step: -15.8 kcal/mol in water.

-

-

Sequential Electron Proton Transfer (SEPT) :

-

Less favorable compared to HA and SPLET.

-

Solvent Effects:

| Solvent | Preferred Mechanism | (kcal/mol) |

|---|---|---|

| Benzene | HA | -18.4 |

| Methanol | HA/SPLET | -20.1 |

| Water | HA | -22.3 |

The study identified position 7 of this compound as the primary site for radical attack due to its low bond dissociation enthalpy (BDE = 78.5 kcal/mol) .

Cytochrome P450 Inhibition

This compound interacts with metabolic enzymes, exhibiting competitive and mixed-type inhibition of cytochrome P450 isoforms :

Inhibition Parameters:

| CYP Isoform | Inhibition Type | (μM) | Substrate Affected |

|---|---|---|---|

| 1A2 | Competitive | 2.3 ± 0.18 | Phenacetin |

| 2C9 | Mixed () | 1.6 ± 0.17 | Diclofenac |

| 2C19 | Mixed () | 28.7 ± 3.6 | S-Mephenytoin |

These interactions suggest this compound’s potential to alter pharmacokinetics of co-administered drugs .

Spectral Characterization of Derivatives

Post-reaction analysis of this compound derivatives included:

Aplicaciones Científicas De Investigación

Anticancer Properties

Eupatilin has demonstrated significant anticancer effects across various types of cancer cells through multiple mechanisms:

- Pancreatic Cancer : this compound inhibits glucose uptake and induces cell cycle arrest in pancreatic cancer cells (MIA-PaCa2) via AMPK activation and suppression of cell proliferation. Studies show a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against pancreatic cancer .

- Colon Cancer : Research indicates that this compound inhibits cell viability and induces apoptosis in colon cancer cell lines (HCT116 and HT29). It activates oxidative stress pathways and regulates proteins involved in endoplasmic reticulum stress, making it a promising candidate for enhancing traditional chemotherapy drugs like 5-fluorouracil .

- Ovarian Cancer : this compound promotes apoptosis in ovarian cancer cells by inducing calcium influx and activating caspases. This suggests its potential as a therapeutic agent targeting specific cellular pathways .

- Esophageal Cancer : this compound has shown inhibitory effects on the proliferation of esophageal cancer cells (TE1), indicating its broad-spectrum anticancer activity .

Gastroprotective Effects

This compound exhibits gastroprotective properties by enhancing gastric mucosal defense and reducing inflammation. Studies have demonstrated that it can effectively ameliorate gastric lesions induced by various stressors, making it a potential therapeutic agent for gastrointestinal disorders .

Anti-inflammatory Effects

The compound has been shown to inhibit inflammatory responses in several studies:

- Intervertebral Disc Degeneration : this compound reduces the senescence of nucleus pulposus cells and inhibits TNF-α-induced inflammation, suggesting its utility in treating intervertebral disc degeneration .

- General Inflammation : It has been reported to suppress allergic inflammatory responses by inhibiting NF-κB and MAPK signaling pathways, further establishing its role as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have highlighted this compound's protective effects against ototoxicity induced by cisplatin. In vitro and in vivo models demonstrated that this compound alleviates apoptosis and enhances hair cell viability through antioxidant mechanisms, indicating its potential for protecting auditory functions during chemotherapy .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits glucose uptake | Effective against pancreatic, colon, ovarian, and esophageal cancers |

| Gastroprotection | Enhances mucosal defense, reduces inflammation | Ameliorates gastric lesions |

| Anti-inflammatory | Inhibits NF-κB/MAPK signaling | Reduces inflammation in intervertebral disc degeneration |

| Neuroprotection | Antioxidant properties | Protects cochlear hair cells from cisplatin-induced damage |

Mecanismo De Acción

Eupatilin exerts its effects through multiple mechanisms:

Anti-inflammatory: It modulates key signaling pathways such as NF-κB and PI3K/Akt, reducing inflammation.

Antioxidant: this compound scavenges free radicals, thereby protecting cells from oxidative damage.

Anticancer: It induces apoptosis and inhibits cell proliferation by targeting pathways like Nrf2 and YAP1-AKT

Comparación Con Compuestos Similares

Eupatilin is unique among flavonoids due to its specific methoxy and hydroxyl group substitutions, which contribute to its distinct pharmacological profile. Similar compounds include:

Quercetin: A flavonoid with similar antioxidant properties but different substitution patterns.

Actividad Biológica

Eupatilin, a flavonoid derived from the Artemisia species, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

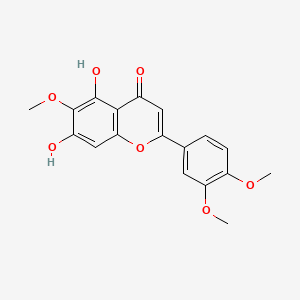

This compound is chemically characterized as 5,7-dihydroxy-3',4',6-trimethoxyflavone. Its unique structure contributes to its various biological effects, making it a subject of interest in pharmacological studies.

Anti-Inflammatory Activity

This compound has been shown to alleviate inflammation through multiple mechanisms:

- LPS-Induced Acute Lung Injury : this compound demonstrated protective effects against lipopolysaccharide (LPS)-induced lung injury in rat models. It reduced levels of inflammatory cytokines such as TNF-α and IL-6 and improved oxidative stress markers like malondialdehyde (MDA) and superoxide dismutase (SOD) activity. The activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) was identified as a key mechanism in its anti-inflammatory action .

| Parameter | Control | LPS Only | LPS + this compound |

|---|---|---|---|

| TNF-α (pg/mL) | 10 | 150 | 50 |

| IL-6 (pg/mL) | 5 | 100 | 30 |

| MDA (µmol/L) | 1 | 5 | 2 |

| SOD (U/mg protein) | 100 | 50 | 80 |

Anticancer Effects

This compound exhibits significant anticancer properties, particularly against melanoma and colon cancer:

- Melanoma : In studies involving human melanoma A375 cells, this compound induced apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to cause DNA damage and morphological changes in cancer cells was confirmed through flow cytometry .

- Colon Cancer : this compound inhibited the growth of colon cancer cells by promoting reactive oxygen species (ROS) production and inducing cell death. It notably increased the SubG1 phase population in treated cells, indicating effective apoptosis induction .

| Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| Melanoma | 150 | 35 |

| Colon | 100 | 40 |

Effects on Cell Senescence

Recent studies indicate that this compound can mitigate cellular senescence in nucleus pulposus cells by inhibiting TNF-α-induced pathways. This suggests potential therapeutic applications in intervertebral disc degeneration .

Antioxidant Activity

This compound's antioxidant properties are evidenced by its ability to reduce oxidative stress markers. In LPS-stimulated models, this compound treatment led to a significant decrease in NO generation and an increase in SOD activity, highlighting its role as an effective antioxidant agent .

Other Biological Activities

This compound has also demonstrated potential in other areas:

- Anticoagulant Activity : Studies have indicated that this compound can reduce platelet aggregation, suggesting possible applications in cardiovascular health .

- Endometrial Fibrosis : this compound suppressed TGF-β-induced fibrotic markers in endometrial cells, indicating its potential for treating fibrotic conditions .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWBCNQOKKKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176904 | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22368-21-4 | |

| Record name | Eupatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eupatilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 242 °C | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.